molecular formula C48H26N8Na6O18S6 B082802 C.I. Direct Yellow 106 CAS No. 12222-60-5

C.I. Direct Yellow 106

Cat. No.: B082802
CAS No.: 12222-60-5
M. Wt: 1333.1 g/mol
InChI Key: YHNSVZNUHTUJMW-UHFFFAOYSA-H
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Description

C.I. Direct Yellow 106 is an azo dye widely used in the textile industry for dyeing cotton, viscose fiber, and their blended fabrics. It is known for its bright yellow color and good dyeing properties. The compound has the molecular formula C48H18N8Na6O18S6 and is characterized by its solubility in water and sensitivity to hard water .

Preparation Methods

The synthesis of C.I. Direct Yellow 106 involves several steps:

    Diazotization: The process begins with the diazotization of 4-amino-4’-nitrodiphenylamine-2,2’-disulfonic acid.

    Coupling: The diazonium salt formed is then coupled with 1-naphthylamine-4-sulfonic acid.

    Oxidation: The resulting compound undergoes oxidation to form the final azo dye.

    Reduction: The product is then reduced using glucose under alkaline conditions.

    Isolation: The dye is isolated by salting out, filtering, drying, and crushing.

Chemical Reactions Analysis

C.I. Direct Yellow 106 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of C.I. Direct Yellow 106 involves its interaction with the fibers it dyes. The dye molecules form hydrogen bonds and van der Waals forces with the cellulose fibers, allowing the dye to adhere to the fabric. In environmental applications, the dye is degraded by hydroxyl radicals produced in Fenton’s oxidation process, leading to the breakdown of the azo bonds and decolorization of the dye .

Comparison with Similar Compounds

C.I. Direct Yellow 106 can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Orange 25. While all these dyes are used for dyeing cellulosic fibers, this compound is unique due to its bright yellow color and specific dyeing properties. Other similar compounds include:

These dyes differ in their molecular structures, dyeing properties, and applications, but they all share the common feature of being direct dyes suitable for cellulosic fibers.

Properties

IUPAC Name

hexasodium;2-[3-sulfonato-4-[2-[2-sulfonato-4-[[3-sulfonato-4-[2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H32N8O18S6.6Na/c57-75(58,59)41-21-31(17-13-27(41)9-11-29-15-19-33(23-43(29)77(63,64)65)55-51-39-25-45(79(69,70)71)35-5-1-3-7-37(35)47(39)53-55)49-50-32-18-14-28(42(22-32)76(60,61)62)10-12-30-16-20-34(24-44(30)78(66,67)68)56-52-40-26-46(80(72,73)74)36-6-2-4-8-38(36)48(40)54-56;;;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;;;/q;6*+1/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSVZNUHTUJMW-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N=C9C=C(C1=CC=CC=C1C9=N8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H26N8Na6O18S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889597
Record name 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1333.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12222-60-5
Record name 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2,2'-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt (1:6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexasodium 2,2'-[azobis[(2-sulphonato-4,1-phenylene)vinylene(3-sulphonato-4,1-phenylene)]]bis[2H-naphtho[1,2-d]triazole-5-sulphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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